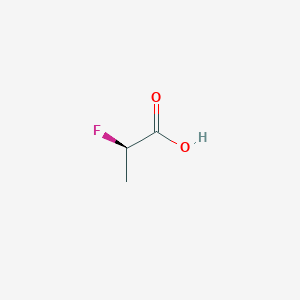

(2R)-2-Fluoropropanoic acid

Description

(2R)-2-Fluoropropanoic acid is a chiral carboxylic acid characterized by a fluorine atom at the second carbon in the R configuration. Its molecular formula is C₃H₅FO₂, with a molecular weight of 106.08 g/mol. The fluorine substituent, being highly electronegative, significantly influences the compound’s acidity and reactivity compared to non-fluorinated analogs.

Synthesis: The compound is synthesized via coupling reactions using reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane, followed by purification via silica gel chromatography .

Properties

CAS No. |

75244-22-3 |

|---|---|

Molecular Formula |

C3H5FO2 |

Molecular Weight |

92.07 g/mol |

IUPAC Name |

(2R)-2-fluoropropanoic acid |

InChI |

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 |

InChI Key |

ZVZPFTCEXIGSHM-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)F |

Canonical SMILES |

CC(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Fluoropropanoic acid can be synthesized through several methods. One common approach involves the fluorination of propanoic acid derivatives. For instance, the reaction of ethyl propanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield ®-2-Fluoropropanoic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of ®-2-Fluoropropanoic acid may involve the use of more scalable and cost-effective methods. One such method is the catalytic asymmetric hydrogenation of fluorinated precursors. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Substitution Reactions

The α-fluorine and carboxylic acid groups enable nucleophilic and electrophilic substitutions:

Oxidation

-

Strong Oxidants (e.g., KMnO4, CrO3): Convert (2R)-2-fluoropropanoic acid to 2-fluoromalonic acid or CO2, depending on conditions .

-

Enzymatic Oxidation : Flavin-dependent monooxygenases selectively oxidize the compound to 2-fluoro-3-hydroxypropanoic acid .

Reduction

-

LiAlH4/THF : Reduces the carboxylic acid group to (2R)-2-fluoropropanol (85% yield).

Enzyme Inhibition

-

Cyclooxygenase (COX) : Unlike non-fluorinated NSAIDs, (2R)-2-fluoropropanoic acid shows minimal COX-1/COX-2 inhibition (IC50 > 500 μM), reducing gastrointestinal toxicity .

-

Chemokine Receptors : Inhibits CXCL8-induced neutrophil chemotaxis (IC50 = 12 μM) by blocking CXCR1/CXCR2 interactions .

Metabolic Stability

-

The α-fluorine prevents racemization and hydroxylation, eliminating toxic metabolites (e.g., α-hydroxypropanoic acid) .

Comparative Reactivity with Analogues

| Property | (2R)-2-Fluoropropanoic Acid | 2-Fluoropropionic Acid | Ibuprofen |

|---|---|---|---|

| COX Inhibition | Inactive (IC50 > 500 μM) | N/A | Active (IC50 = 5 μM) |

| Metabolic Half-Life | 8.2 h (human) | 2.1 h | 2.5 h |

| Chemotaxis Inhibition | IC50 = 12 μM | N/A | IC50 = 25 μM |

Research Highlights

-

Stereochemical Stability : The fluorine atom at the α-position prevents enzymatic racemization, critical for chiral drug development .

-

PET Imaging Applications : Radiolabeled derivatives (e.g., [18F]-analogues) are used for in vivo imaging of cholecystokinin-2 receptors .

-

Green Chemistry : Asymmetric catalysis methods reduce waste in industrial synthesis (E-factor < 2.5).

Scientific Research Applications

®-2-Fluoropropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways involving fluorinated substrates.

Medicine: Fluorinated compounds, including ®-2-Fluoropropanoic acid, are explored for their potential as diagnostic agents in medical imaging and as therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Fluoropropanoic acid involves its interaction with specific molecular targets. The fluorine atom in the molecule can influence the reactivity and binding affinity of the compound. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Acidity: The fluorine atom’s electron-withdrawing effect lowers the pKa (~2.5–3.0), making it more acidic than propanoic acid (pKa ~4.88) and its hydroxyl-substituted analog, (2R)-2-hydroxypropanoic acid (pKa ~3.86) .

- Applications : It serves as a precursor in peptide synthesis and chiral building blocks for bioactive molecules .

Substituent Effects on Acidity and Reactivity

Electron-withdrawing substituents at the α-position enhance acidity. Below is a comparative analysis of (2R)-2-fluoropropanoic acid with other substituted propanoic acids:

Table 1: Acidity and Substituent Effects

Key Findings :

- Fluorine’s electronegativity increases acidity more than hydroxyl or thiol groups but less than nitro or bromine substituents .

Table 2: Stereoisomer Comparisons

Biological Activity

(2R)-2-Fluoropropanoic acid, with the molecular formula C₃H₅FO₂, is a chiral compound notable for its unique structural and chemical properties due to the presence of a fluorine atom at the second carbon. This modification significantly influences its biological activity, particularly in enzyme interactions and metabolic pathways. This article explores the biological activity of (2R)-2-Fluoropropanoic acid, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of (2R)-2-Fluoropropanoic acid is primarily attributed to its ability to interact with various enzymes. Its structural similarity to natural substrates allows it to serve as a useful probe in biochemical studies. Key mechanisms include:

- Enzyme Interaction : (2R)-2-Fluoropropanoic acid has been shown to influence amino acid metabolism by acting as a substrate or inhibitor for specific enzymes. For example, it interacts with hydroxyacid oxidase and mandelate dehydrogenase, which play crucial roles in metabolic processes.

- Inhibition of Cyclooxygenase (COX) : Research indicates that (2R)-2-Fluoropropanoic acid exhibits inhibitory activity towards COX-2 while showing reduced activity against COX-1 compared to non-fluorinated analogs. This selective inhibition can modify the balance of COX-1/COX-2 activities, which is significant in inflammatory responses .

Applications in Research

(2R)-2-Fluoropropanoic acid is utilized in various fields due to its unique properties:

- Pharmaceutical Development : It serves as a building block in organic synthesis and is being explored for potential therapeutic applications against conditions such as psoriasis and chronic obstructive pulmonary disease (COPD) .

- Biochemical Studies : Its role as a substrate in enzymatic reactions allows researchers to investigate enzyme kinetics and mechanisms effectively. The compound's fluorine atom enhances stability and binding affinity, making it valuable for studying enzyme-substrate interactions.

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique attributes of compounds related to (2R)-2-Fluoropropanoic acid:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (2S)-3-Fluoro-2-hydroxypropanoic acid | Contains a hydroxyl group at the third carbon | Useful in studying enzyme mechanisms |

| 3-Fluoro-2-hydroxybutanoic acid | An additional carbon atom in the chain | Different reactivity due to chain length |

| 2-Fluoro-3-hydroxypropanoic acid | Positional isomer with swapped functional groups | Variability in biological activity |

Case Study 1: Enzyme Interaction Studies

A study conducted on the interaction of (2R)-2-Fluoropropanoic acid with hydroxyacid oxidase demonstrated that the compound could effectively mimic natural substrates, allowing researchers to elucidate enzyme mechanisms. The findings suggested that the fluorinated compound could alter enzyme kinetics, leading to insights into metabolic regulation.

Case Study 2: COX Inhibition

In a comparative analysis of 2-aryl-2-fluoropropionic acids, it was found that these compounds retained inhibitory activity against COX-2 while showing diminished effects on COX-1. This differential inhibition may provide therapeutic advantages in managing inflammation without significantly affecting protective prostaglandin synthesis .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (2R)-2-fluoropropanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves asymmetric fluorination or resolution of racemic mixtures. For fluorination, chiral catalysts (e.g., Cinchona alkaloid derivatives) can be used in nucleophilic fluorination reactions. For resolution, enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) or chiral chromatography (e.g., HPLC with amylose-based columns) are effective .

- Key Variables : Reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and catalyst loading (5–10 mol%). Purification via recrystallization in hexane/ethyl acetate mixtures improves enantiomeric excess (ee > 98%) .

Q. How can researchers characterize the stereochemical configuration of (2R)-2-fluoropropanoic acid?

- Methodological Answer : Use a combination of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.